3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-
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Overview
Description
GYKI-12743 is a small molecule drug that functions as an alpha-adrenergic receptor antagonist. It was initially developed by the Chemical Works of Gedeon Richter Plc for the treatment of cardiovascular diseases, particularly hypertension . The compound has a molecular formula of C16H20ClN3O3 and is known for its ability to block alpha-adrenergic receptors, which play a crucial role in regulating vascular tone and blood pressure .
Preparation Methods
The synthesis of GYKI-12743 involves multiple steps. One of the synthetic routes includes the conversion of 3,6-dichloropyridazine to 3(2H)-pyridazinone, followed by alkylation with a benzylated intermediate under phase-transfer catalysis conditions . The final step involves the removal of the N-benzyl group by hydrogenation to yield GYKI-12743
Chemical Reactions Analysis
GYKI-12743 undergoes various chemical reactions, including:
Reduction: Hydrogenation is a key step in its synthesis, indicating that the compound can undergo reduction reactions.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various alkylating agents for substitution reactions. The major products formed from these reactions are intermediates that eventually lead to the final compound, GYKI-12743 .
Scientific Research Applications
GYKI-12743 has been primarily studied for its cardiovascular effects. It acts as an alpha-adrenergic receptor antagonist, which makes it useful in the treatment of hypertension . The compound has also been investigated for its effects on cutaneous microcirculation and its potential role in regulating blood flow . Additionally, GYKI-12743 has shown a potassium channel opening effect, which could have implications for its use in other cardiovascular conditions .
Mechanism of Action
The primary mechanism of action of GYKI-12743 involves its antagonistic effects on alpha-adrenergic receptors. By blocking these receptors, the compound prevents the usual vasoconstrictive effects mediated by the sympathetic nervous system, leading to vasodilation and a subsequent reduction in blood pressure . The compound specifically targets postsynaptic vascular alpha-adrenoceptors and does not affect presynaptic alpha 2-adrenoceptors .
Comparison with Similar Compounds
GYKI-12743 is unique in its specific targeting of postsynaptic vascular alpha-adrenoceptors. Similar compounds include:
Prazosin: Another alpha-adrenergic receptor antagonist used to treat hypertension.
Phentolamine: A non-selective alpha-adrenergic antagonist used in the management of hypertensive emergencies.
Doxazosin: An alpha-1 adrenergic receptor antagonist used for treating high blood pressure and urinary retention associated with benign prostatic hyperplasia.
GYKI-12743 stands out due to its specific action on postsynaptic receptors and its additional potassium channel opening effects .
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13/h1-3,5-7,9,13,17H,4,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNRJBQUOQLUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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